molecular formula C37H54S2 B12944072 2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

Cat. No.: B12944072
M. Wt: 563.0 g/mol
InChI Key: FHTCXUQQJNCPEK-UHFFFAOYSA-N
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Description

2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic compound belonging to the class of benzo[b]thieno[2,3-d]thiophene derivatives. These compounds are known for their unique structural properties, which make them suitable for various applications, particularly in the field of organic electronics. The compound features a fused-ring system with a long tricosyl (C23H47) side chain, which enhances its solubility and processability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves multiple steps, starting with the construction of the benzo[b]thieno[2,3-d]thiophene core. One common method is the Fiesselmann thiophene synthesis, which involves the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by treatment with methyl thioglycolate in the presence of DBU and calcium oxide

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as solution shearing and thin-film deposition are employed to produce high-quality films for electronic applications .

Chemical Reactions Analysis

Types of Reactions

2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of 2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene in electronic applications involves its ability to facilitate charge transport. The long tricosyl side chain enhances solubility and film formation, while the fused-ring system provides a stable π-conjugated structure that allows efficient charge mobility. The compound interacts with molecular targets such as electrodes and other semiconductor materials, forming pathways for electron and hole transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is unique due to its long tricosyl side chain, which significantly improves its solubility and processability compared to other similar compounds. This makes it particularly suitable for solution-processed applications in organic electronics .

Properties

Molecular Formula

C37H54S2

Molecular Weight

563.0 g/mol

IUPAC Name

2-tricosyl-[1]benzothiolo[3,2-b][1]benzothiole

InChI

InChI=1S/C37H54S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-31-28-29-33-35(30-31)39-36-32-26-23-24-27-34(32)38-37(33)36/h23-24,26-30H,2-22,25H2,1H3

InChI Key

FHTCXUQQJNCPEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3

Origin of Product

United States

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